

An In-depth Technical Guide on the Discovery and Development of BMS-764459

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Compound of Interest

Compound Name: BMS-764459

Cat. No.: B606247

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Introduction

BMS-764459 is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1) developed by Bristol-Myers Squibb.[1][2][3] Elevated levels of corticotropin-releasing factor (CRF) have been associated with depression, anxiety, and gastrointestinal disorders.[4] Consequently, CRF1 antagonists like **BMS-764459** have been investigated for their therapeutic potential in treating stress-related conditions.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and synthesis of **BMS-764459**.

Discovery and Rationale

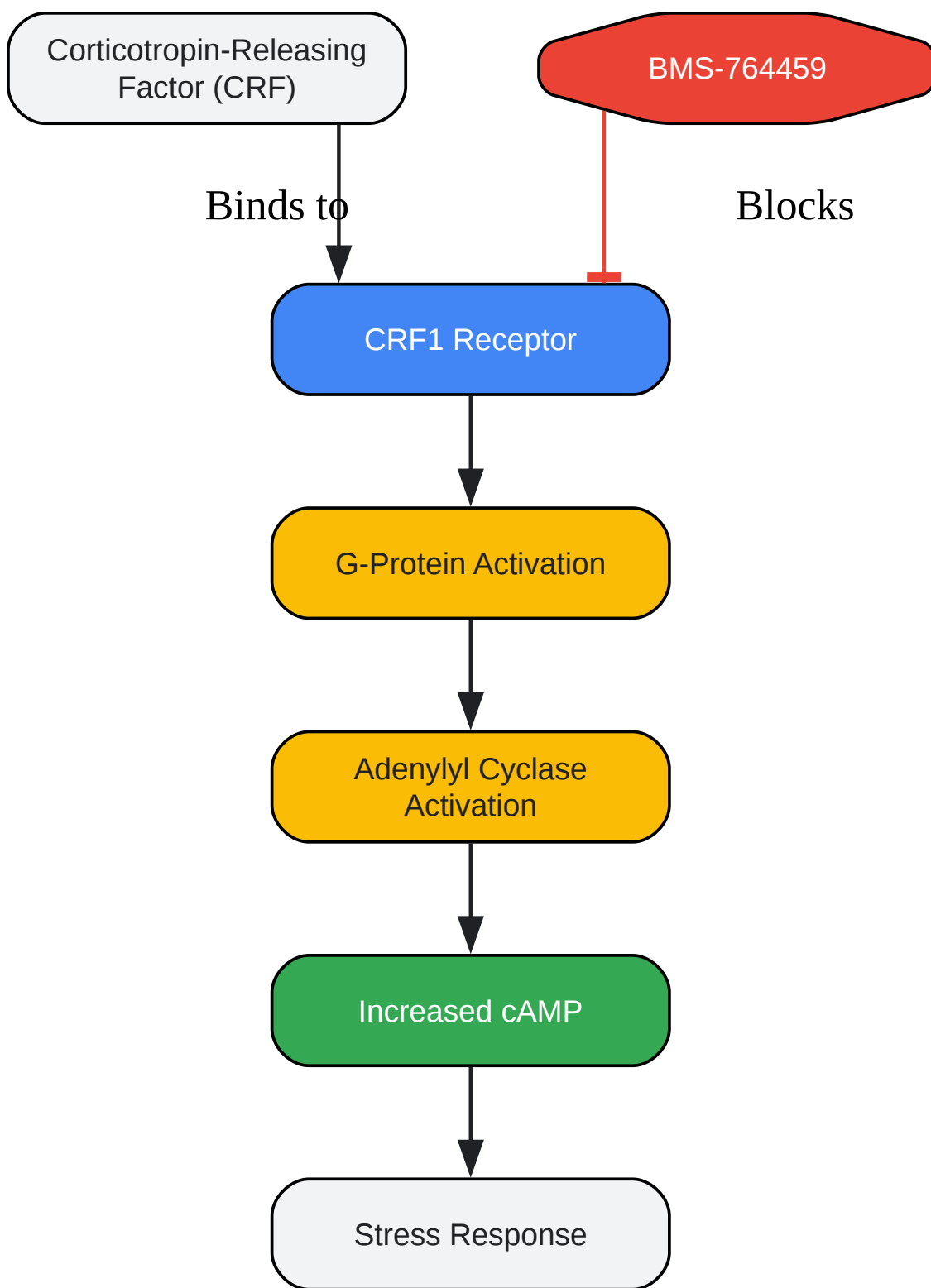
The development of **BMS-764459** was driven by the well-established role of the CRF system in the body's stress response. Chronic activation of this system is implicated in the pathophysiology of anxiety and depression. By blocking the CRF1 receptor, **BMS-764459** aims to mitigate the downstream effects of elevated CRF levels, thereby producing anxiolytic effects.

Chemical Properties

| Property | Value |
|-------------------|---|
| IUPAC Name | (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-(6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino)-5-oxo-4,5-dihydropyrazine-2-carbonitrile |
| CAS Number | 1188407-45-5 |
| Molecular Formula | C ₁₉ H ₂₁ F ₂ N ₅ O ₃ |
| Molecular Weight | 405.40 g/mol |

Mechanism of Action

BMS-764459 functions as a high-affinity antagonist of the CRF1 receptor. In stressful situations, CRF is released and binds to CRF1 receptors, initiating a signaling cascade that results in the physiological and behavioral manifestations of stress. **BMS-764459** competitively blocks the binding of CRF to the CRF1 receptor, thereby inhibiting this signaling pathway.



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CRF1 Receptor Signaling Pathway Inhibition

Preclinical Development

The preclinical evaluation of **BMS-764459** demonstrated its potency, selectivity, and efficacy in animal models of anxiety.

In Vitro Studies

BMS-764459 exhibits high affinity for the rat CRF1 receptor and potently inhibits CRF-stimulated signaling in human cells. It shows high selectivity for the CRF1 receptor over the CRF2 receptor and a panel of 43 other receptors, channels, and transporters.

| Parameter | Cell Line/Receptor | Value |
|--|---------------------------------|---------|
| Binding Affinity (IC ₅₀) | Rat CRF-R1 | 0.86 nM |
| Functional Potency (IC ₅₀) | Human Y-79 retinoblastoma cells | 1.9 nM |
| Selectivity (IC ₅₀) | CRF-R2 and 43 other proteins | >10 µM |

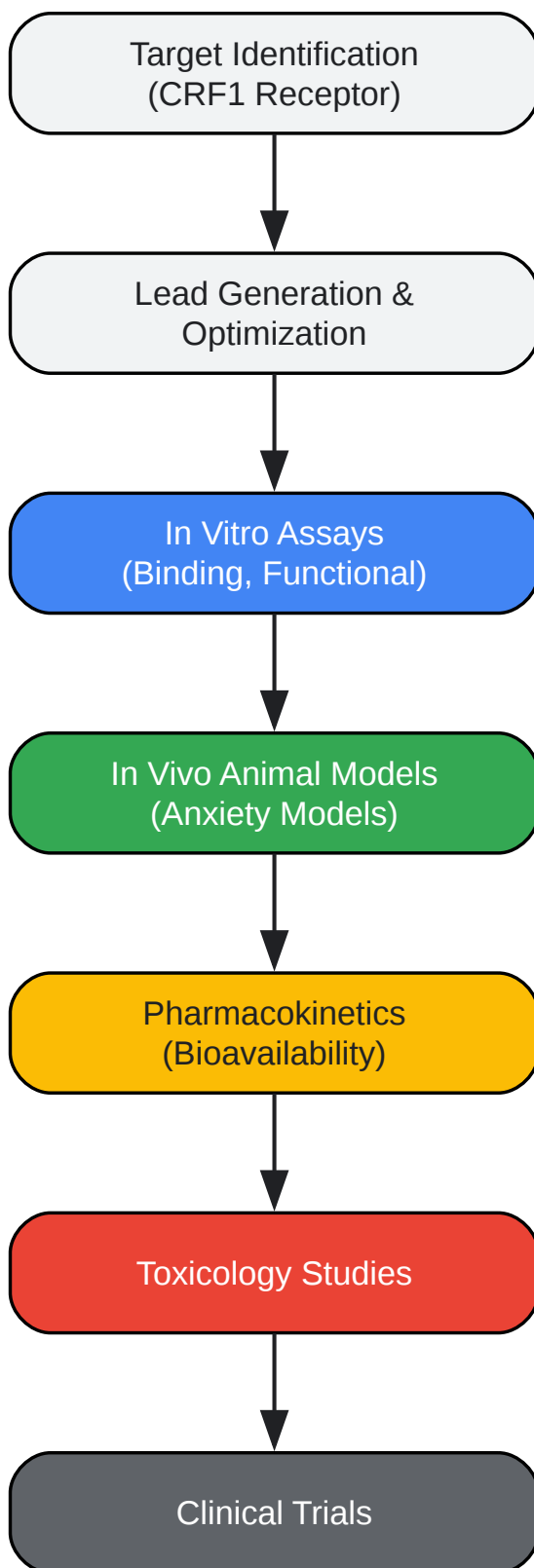
Experimental Protocols

- **CRF1 Receptor Binding Assay:** The binding affinity of **BMS-764459** was determined using a competitive binding assay with rat CRF1 receptors. The assay measures the ability of the compound to displace a radiolabeled CRF ligand from the receptor. The IC₅₀ value represents the concentration of **BMS-764459** required to inhibit 50% of the radioligand binding.
- **cAMP Production Assay:** The functional potency of **BMS-764459** was assessed by measuring its ability to inhibit CRF-stimulated cyclic adenosine monophosphate (cAMP) production in human Y-79 retinoblastoma cells, which endogenously express the CRF1 receptor. The IC₅₀ value is the concentration of the compound that produces a half-maximal inhibition of the CRF-induced cAMP response.

In Vivo Studies

BMS-764459 has shown anxiolytic effects in animal models. In the rat defensive withdrawal model of anxiety, orally administered **BMS-764459** demonstrated efficacy at doses of 1-3

mg/kg. The compound also exhibits good oral bioavailability, with a reported bioavailability (F) of 53% in dogs when administered as a 2 mg/kg suspension and 70% with a 3 mg/kg solution.

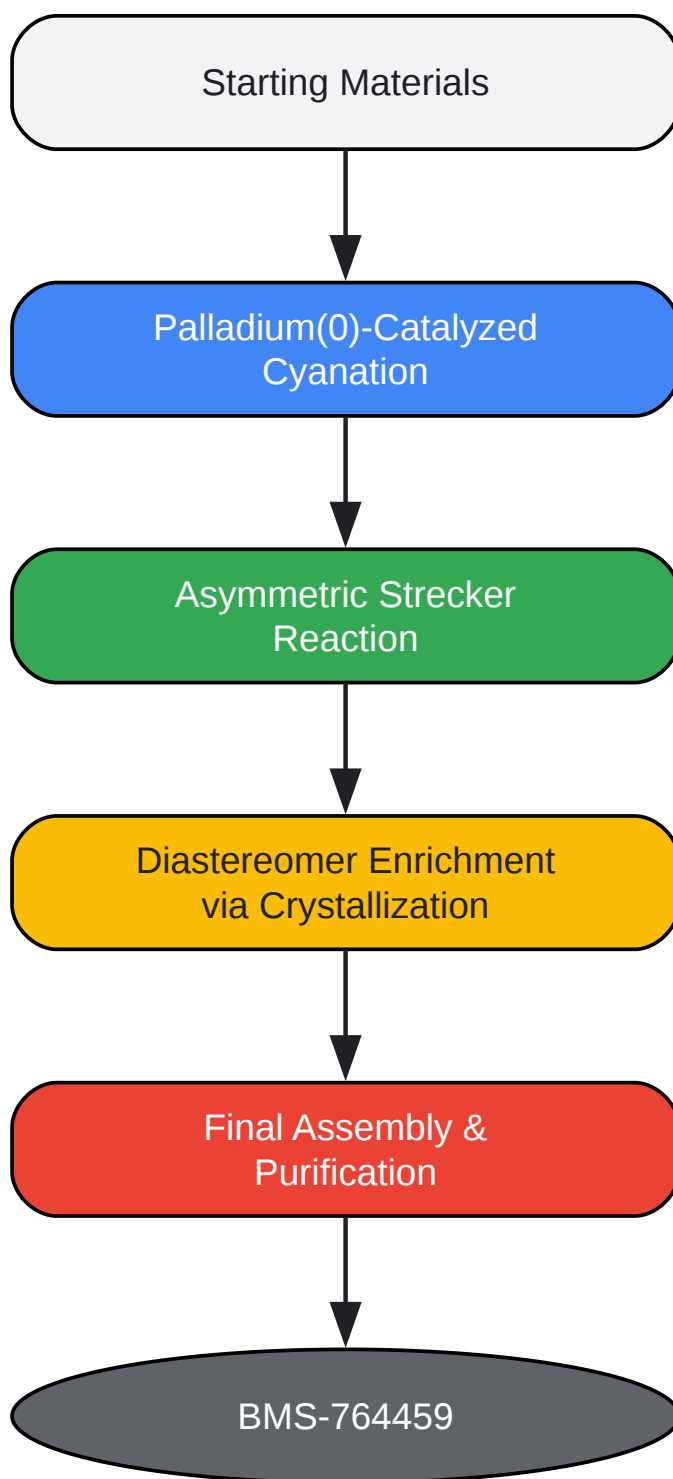


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Preclinical Drug Development Workflow

Chemical Synthesis

The synthesis of **BMS-764459** involves several key chemical transformations. An efficient synthesis route has been developed, with notable steps including a palladium(0)-catalyzed cyanation and an asymmetric Strecker reaction. Although the diastereomeric ratio in the Strecker reaction was initially low (2.5:1), the desired diastereoisomer was significantly enriched to a 49:1 ratio through crystallization.



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